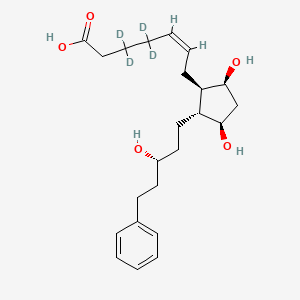
N,N-Diethylpiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylpiperazine-2-carboxamide (DEPC) is an amide derivative of piperazine, a cyclic diamine molecule with two nitrogen atoms in the ring. DEPC is a widely used reagent in various biochemical and molecular biology experiments, as well as a research tool for scientists. It has been used in laboratory experiments since the 1950s, and its use continues to expand due to its many advantages. DEPC is also known as N,N-diethyl-2-piperazinecarboxamide, DEPC-treated water, N,N-diethyl-2-piperazinecarboxylic acid amide, and N,N-diethyl-2-piperazinecarboxamide.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of N,N-Diethylpiperazine-2-carboxamide involves the reaction of piperazine with diethylcarbamoyl chloride in the presence of a base, followed by purification and isolation of the product.
Starting Materials
Piperazine, Diethylcarbamoyl chloride, Base (e.g. triethylamine)
Reaction
1. Add piperazine to a flask containing a solvent (e.g. dichloromethane), 2. Slowly add diethylcarbamoyl chloride to the flask while stirring, 3. Add a base (e.g. triethylamine) to the flask to facilitate the reaction, 4. Continue stirring the reaction mixture for several hours at room temperature, 5. Separate the organic layer and wash with an aqueous solution to remove any impurities, 6. Purify the product using column chromatography or recrystallization, 7. Isolate the N,N-Diethylpiperazine-2-carboxamide product and characterize using spectroscopy techniques.
Mecanismo De Acción
DEPC inactivates RNases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate, thus inhibiting its activity. DEPC also denatures proteins by disrupting the intermolecular forces that hold the protein structure together. Finally, DEPC removes nucleic acid impurities from solutions by forming a complex with the impurities.
Efectos Bioquímicos Y Fisiológicos
DEPC is considered to be a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC is known to cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly effective in inactivating RNases and denaturing proteins. Additionally, DEPC is a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC can cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.
Direcciones Futuras
Going forward, DEPC could be further developed and used in a variety of laboratory experiments. For example, DEPC could be used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC could be used in the preparation of enzyme substrates and inhibitors, as well as in the purification of proteins and nucleic acids. DEPC could also be used to study the structure and function of proteins and nucleic acids, as well as to study the interactions between proteins and nucleic acids. Finally, DEPC could be used to study the effects of various drugs on the activity of enzymes and proteins.
Aplicaciones Científicas De Investigación
DEPC has a wide range of applications in scientific research, including the inactivation of RNases, the denaturation of proteins, and the removal of nucleic acid impurities from solutions. DEPC is also used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC has been used as a blocking agent to prevent the formation of disulfide bonds in proteins.
Propiedades
IUPAC Name |
N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUFNHTPJFYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CNCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700348 |
Source


|
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpiperazine-2-carboxamide | |
CAS RN |
121885-08-3 |
Source


|
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

